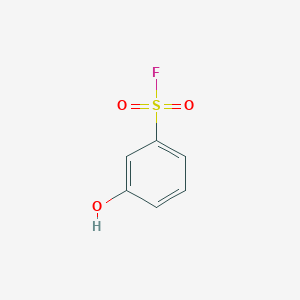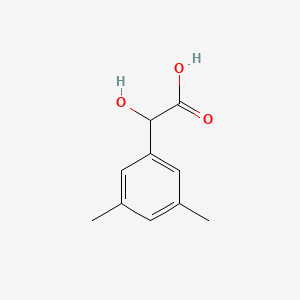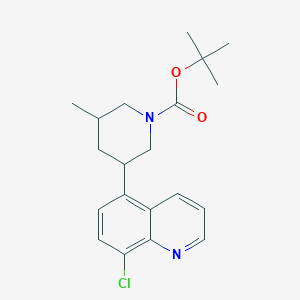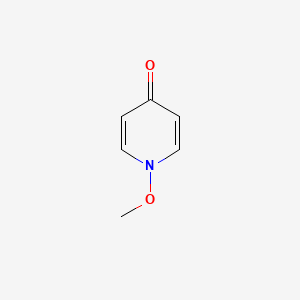
3-Hydroxybenzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C6H5FO3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique stability and reactivity, making it a valuable tool for various experimental and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybenzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzenesulfinic acid with phosphoryl chloride under acidic conditions, followed by hydrolysis of the resulting sulfonyl chloride. Another method includes the sulfonation of phenol with sulfur trioxide gas, followed by treatment with fluorine.
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the direct fluorosulfonylation of sulfonates or sulfonic acids. This process is favored for its mild reaction conditions and the use of readily available reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Its reactivity is primarily influenced by the presence of the sulfonyl fluoride group, which acts as an electrophile .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, making the compound suitable for a wide range of applications .
Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
3-Hydroxybenzene-1-sulfonyl fluoride has found widespread applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it serves as a tool for studying enzyme inhibition mechanisms and protein interactions. In medicine, it is utilized in the development of pharmaceuticals, particularly as a precursor to protease inhibitors and antiviral agents. Additionally, the compound is employed in industrial processes for the production of agrochemicals and other functional molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxybenzene-1-sulfonyl fluoride involves its reactivity with nucleophilic amino acid residues in proteins. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with serine, threonine, tyrosine, lysine, cysteine, and histidine residues . This reactivity makes it a valuable tool for covalent enzyme inhibition, target identification, and the mapping of enzyme binding sites .
Comparison with Similar Compounds
- 2-Nitrobenzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
- (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)
Uniqueness: 3-Hydroxybenzene-1-sulfonyl fluoride is unique due to its specific reactivity profile and stability. Unlike other sulfonyl fluorides, it exhibits a balanced reactivity that allows for selective covalent interactions with context-specific amino acids or proteins . This makes it particularly useful in chemical biology and molecular pharmacology .
Properties
Molecular Formula |
C6H5FO3S |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-hydroxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H5FO3S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4,8H |
InChI Key |
DMSYHTZFGNDODA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)



![2-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B12280483.png)
![5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecane-2,8-diol](/img/structure/B12280487.png)




![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12280507.png)
![Ethyl thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B12280510.png)

![5-{3-[(2-Methylpyridin-4-yl)oxy]azetidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B12280533.png)
